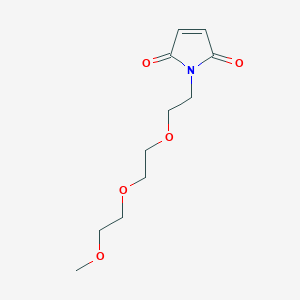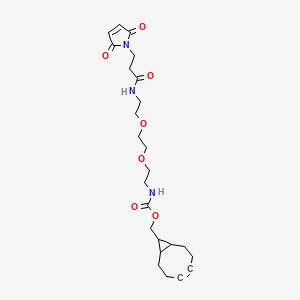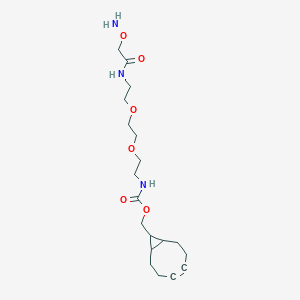
Methoxy-peg-maleimide
Descripción general
Descripción
It is a derivative of polyethylene glycol (PEG) with a terminal maleimide group, which allows it to react selectively with thiol groups on cysteine residues in proteins . This selective reactivity makes it an essential reagent in the PEGylation process, where PEG chains are covalently attached to proteins or other molecules to enhance their stability, solubility, and bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methoxy-peg-maleimide is synthesized through the reaction of methoxypolyethylene glycol with maleic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions to prevent degradation of the PEG chain . The maleic anhydride reacts with the hydroxyl end of the PEG chain to form a maleimide group, resulting in this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure high yield and purity. The process includes purification steps such as precipitation, filtration, and chromatography to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Methoxy-peg-maleimide primarily undergoes substitution reactions, specifically thiol-maleimide coupling reactions. This reaction occurs between the maleimide group and thiol groups on cysteine residues in proteins, forming a stable thioether bond .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds such as cysteine or glutathione.
Major Products: The primary product of the thiol-maleimide reaction is a PEGylated protein or peptide, where the PEG chain is covalently attached to the protein via a thioether bond .
Aplicaciones Científicas De Investigación
Methoxy-peg-maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
The mechanism of action of methoxy-peg-maleimide involves the selective reaction of its maleimide group with thiol groups on cysteine residues in proteins. This reaction forms a stable thioether bond, resulting in the covalent attachment of the PEG chain to the protein . The PEGylation process enhances the protein’s stability, solubility, and bioavailability, while reducing its immunogenicity and proteolytic degradation .
Comparación Con Compuestos Similares
Methoxy-peg-maleimide is unique due to its selective reactivity with thiol groups and its ability to form stable thioether bonds. Similar compounds include:
Methoxypolyethylene glycol succinate N-hydroxysuccinimide: Used for amine-reactive PEGylation.
Methoxypolyethylene glycol p-nitrophenyl carbonate: Another PEGylation reagent with different reactivity.
Methoxypolyethylene glycol azide: Used for click chemistry applications.
These compounds differ in their reactive groups and the types of bonds they form with target molecules, making this compound particularly suitable for thiol-specific PEGylation .
Propiedades
IUPAC Name |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-15-6-7-17-9-8-16-5-4-12-10(13)2-3-11(12)14/h2-3H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUWKZJWBCOHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl N-[2-[2-[2-[2-[[(1S,4Z)-cyclooct-4-en-1-yl]methoxycarbonylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate](/img/structure/B8114825.png)
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114833.png)


![1-Butanone,4-amino-1-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-](/img/structure/B8114863.png)


![3-[2-[2-[2-[2-[2-[3-(Pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114884.png)
![6-[2-[2-[2-[2-[2-[2-[2-(2-Methylperoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexane-1-thiol](/img/structure/B8114900.png)
